REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[N:11]1([CH:17]=[O:18])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.CN(C=O)C>O>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:14]1[CH2:15][CH2:16][N:11]([CH:17]=[O:18])[CH2:12][CH2:13]1)([O-:10])=[O:9]
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Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
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N1(CCNCC1)C=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture then was cooled
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×)
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Type
|
WASH
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Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with methylene chloride/methanol (98:2)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N1CCN(CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.7 mmol | |
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |